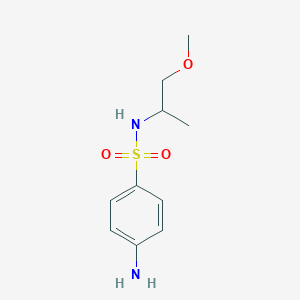

4-amino-N-(2-methoxy-1-methylethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

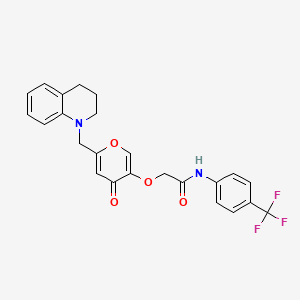

4-amino-N-(2-methoxy-1-methylethyl)benzenesulfonamide is a specialty product used for proteomics research . It has a molecular formula of C10H16N2O3S and a molecular weight of 244.31 .

Physical And Chemical Properties Analysis

4-amino-N-(2-methoxy-1-methylethyl)benzenesulfonamide has a molecular weight of 244.31 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Applications De Recherche Scientifique

Photodynamic Therapy Applications

A study by Pişkin, Canpolat, and Öztürk (2020) discusses the synthesis and characterization of zinc phthalocyanine substituted with benzenesulfonamide derivative groups. These compounds exhibit properties useful for photodynamic therapy, particularly in cancer treatment, due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Antifungal Activity

Gupta and Halve (2015) synthesized novel azetidin-2-ones substituted with benzenesulfonamide, showing potent antifungal activity against Aspergillus niger and Aspergillus flavus. This indicates potential applications in the development of new antifungal agents (Gupta & Halve, 2015).

Anticancer Activity

Kumar et al. (2015) reported on the synthesis of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules, some of which demonstrated significant anticancer activity against various human cancer cell lines (Kumar et al., 2015).

Pharmaceutical Applications

Zhou and Moore (1994) studied the photochemical decomposition of sulfamethoxazole, a compound structurally similar to 4-amino-N-(2-methoxy-1-methylethyl)benzenesulfonamide. This research contributes to understanding the stability and degradation pathways of related pharmaceuticals (Zhou & Moore, 1994).

Enzyme Inhibition Studies

Di Fiore et al. (2011) investigated N-substituted benzenesulfonamides as carbonic anhydrase inhibitors. Their study provides insights into the inhibition mechanisms and potential therapeutic applications of these compounds (Di Fiore et al., 2011).

Synthesis and Characterization of Polymers

Thamizharasi, Vasantha, and Reddy (2002) synthesized antimicrobial pharmaceutical drugs from benzenesulfonamide derivatives, highlighting the role of small structural changes in enhancing pharmacological activity (Thamizharasi, Vasantha, & Reddy, 2002).

Mécanisme D'action

Target of Action

The primary targets of the compound 4-amino-N-(2-methoxy-1-methylethyl)benzenesulfonamide are enzymes involved in the synthesis of tetrahydrofolic acid (THF), specifically dihydropteroate synthetase . These enzymes play a crucial role in the folic acid metabolism cycle, which is essential for the growth and multiplication of bacteria .

Mode of Action

4-amino-N-(2-methoxy-1-methylethyl)benzenesulfonamide acts as a competitive inhibitor of p-aminobenzoic acid (PABA) in the folic acid metabolism cycle . It inhibits the enzymatic conversion of pteridine and PABA to dihydropteroic acid by competing with PABA for binding to dihydrofolate synthetase .

Biochemical Pathways

By inhibiting the synthesis of THF, 4-amino-N-(2-methoxy-1-methylethyl)benzenesulfonamide disrupts the folic acid metabolism cycle . This leads to a decrease in the production of dihydrofolate and tetrahydrofolate, which are essential for bacterial DNA growth and cell division or replication .

Pharmacokinetics

Most sulfonamides are readily absorbed orally

Result of Action

The inhibition of THF synthesis by 4-amino-N-(2-methoxy-1-methylethyl)benzenesulfonamide results in the hindrance of cell division, making the compound bacteriostatic rather than bactericidal . This means it inhibits the growth and multiplication of bacteria without necessarily killing them .

Action Environment

The action, efficacy, and stability of 4-amino-N-(2-methoxy-1-methylethyl)benzenesulfonamide can be influenced by various environmental factors. For instance, the compound is recommended to be stored at room temperature . .

Orientations Futures

Propriétés

IUPAC Name |

4-amino-N-(1-methoxypropan-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3S/c1-8(7-15-2)12-16(13,14)10-5-3-9(11)4-6-10/h3-6,8,12H,7,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZROIZBDHDPRHDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NS(=O)(=O)C1=CC=C(C=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-(2-methoxy-1-methylethyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(9H-Fluoren-9-ylmethoxycarbonyl)-6,6-difluoro-2-azaspiro[4.6]undecane-4-carboxylic acid](/img/structure/B2570178.png)

![Ethyl 5-(cyclopentanecarboxamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2570182.png)

![ethyl 5-amino-1-(5-{[(4-ethoxyphenyl)amino]carbonyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2570188.png)

![N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2570192.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butyramide](/img/structure/B2570196.png)

![2-[(E)-2-(5-bromo-2-ethoxyphenyl)ethenyl]-1,3-benzothiazole](/img/structure/B2570197.png)

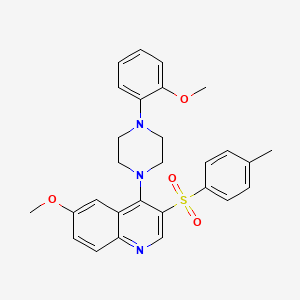

![Methyl 6-ethyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2570198.png)

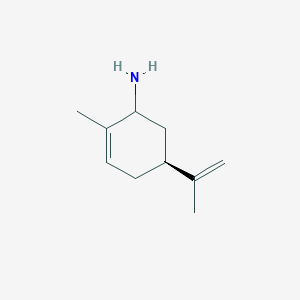

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]furan-2-carboxamide](/img/structure/B2570199.png)